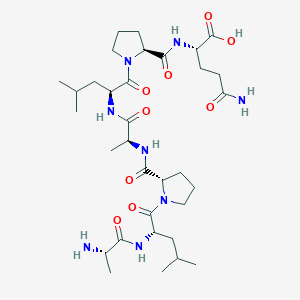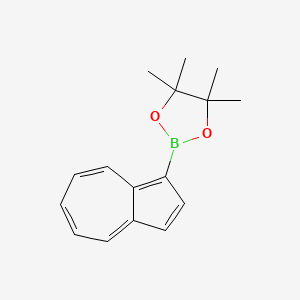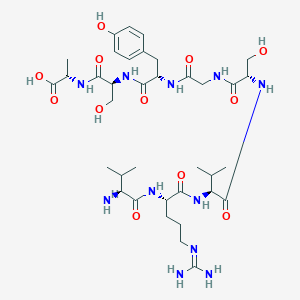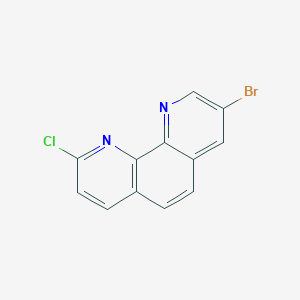![molecular formula C20H20N2S2 B14238628 2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine CAS No. 273923-10-7](/img/structure/B14238628.png)
2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-pyridylmethylthiomethyl)benzene is an organic compound that features a benzene ring substituted with two pyridylmethylthiomethyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridylmethylthiomethyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 2-pyridylmethylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-pyridylmethylthiomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-pyridylmethylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl groups can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
1,4-Bis(2-pyridylmethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-pyridylmethylthiomethyl)benzene involves its ability to coordinate with metal ions through the pyridyl and thiomethyl groups. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the metal ions involved.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(methylthio)benzene: Lacks the pyridyl groups, making it less versatile in coordination chemistry.
1,4-Bis(2-pyridyl)benzene: Lacks the thiomethyl groups, affecting its reactivity and coordination properties.
Uniqueness
1,4-Bis(2-pyridylmethylthiomethyl)benzene is unique due to the presence of both pyridyl and thiomethyl groups, which enhance its ability to form stable complexes with a variety of metal ions. This dual functionality makes it a valuable compound in both coordination chemistry and material science.
Propiedades
Número CAS |
273923-10-7 |
|---|---|
Fórmula molecular |
C20H20N2S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-[[4-(pyridin-2-ylmethylsulfanylmethyl)phenyl]methylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H20N2S2/c1-3-11-21-19(5-1)15-23-13-17-7-9-18(10-8-17)14-24-16-20-6-2-4-12-22-20/h1-12H,13-16H2 |
Clave InChI |
YZAXSXLNNMCLLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)


![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)



